Vegfr-IN-4
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Overview
Description
Vegfr-IN-4 is a compound known for its inhibitory effects on vascular endothelial growth factor receptors (VEGFRs). These receptors are crucial in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This process is vital for tumor growth and metastasis, making VEGFR inhibitors like this compound significant in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of Vegfr-IN-4 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the product at various stages of synthesis .
Chemical Reactions Analysis
Types of Reactions
Vegfr-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties and activity .
Scientific Research Applications
Vegfr-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of VEGFR inhibition and to develop new synthetic methods.
Biology: Employed in research to understand the role of VEGFRs in angiogenesis and other physiological processes.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis by blocking angiogenesis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting VEGFRs
Mechanism of Action
Vegfr-IN-4 exerts its effects by binding to the tyrosine kinase domain of VEGFRs, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. By blocking these pathways, this compound effectively reduces angiogenesis and tumor growth .
Comparison with Similar Compounds
Vegfr-IN-4 is unique compared to other VEGFR inhibitors due to its specific molecular structure and binding affinity. Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF, preventing it from binding to VEGFRs.
Sunitinib: A small molecule inhibitor that targets multiple receptor tyrosine kinases, including VEGFRs.
Sorafenib: Another multi-kinase inhibitor that targets VEGFRs along with other kinases involved in tumor growth and angiogenesis
These compounds differ in their mechanisms of action, specificity, and clinical applications, making this compound a valuable addition to the arsenal of VEGFR inhibitors.
Properties
Molecular Formula |
C19H19ClN6O3S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN6O3S/c20-14-11-21-19(24-17(14)23-15-5-10-30-16(15)18(27)25-28)22-12-1-3-13(4-2-12)26-6-8-29-9-7-26/h1-5,10-11,28H,6-9H2,(H,25,27)(H2,21,22,23,24) |
InChI Key |
VBHAKJWIPATPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)NO)Cl |
Origin of Product |
United States |
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